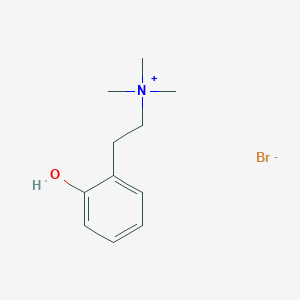
2-(2-Hydroxyphenyl)-N,N,N-trimethylethan-1-aminium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Hydroxyphenyl)-N,N,N-trimethylethan-1-aminium bromide is a quaternary ammonium compound with a phenolic hydroxyl group. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxyphenyl)-N,N,N-trimethylethan-1-aminium bromide typically involves the reaction of 2-hydroxyphenyl ethylamine with methyl bromide. The reaction is carried out under basic conditions, often using a solvent such as ethanol or methanol. The reaction proceeds via nucleophilic substitution, where the amine group attacks the methyl bromide, resulting in the formation of the quaternary ammonium compound.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of automated systems also minimizes human error and increases efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Hydroxyphenyl)-N,N,N-trimethylethan-1-aminium bromide undergoes various types of chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The bromide ion can be substituted with other nucleophiles, such as chloride or iodide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium chloride or sodium iodide in polar solvents are employed.
Major Products Formed
Oxidation: Quinones
Reduction: Amines
Substitution: Halide-substituted quaternary ammonium compounds
Wissenschaftliche Forschungsanwendungen
2-(2-Hydroxyphenyl)-N,N,N-trimethylethan-1-aminium bromide has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of membrane transport and ion channel function.
Medicine: Investigated for its potential use as an antimicrobial agent.
Industry: Utilized in the formulation of disinfectants and antiseptics.
Wirkmechanismus
The mechanism of action of 2-(2-Hydroxyphenyl)-N,N,N-trimethylethan-1-aminium bromide involves its interaction with biological membranes. The quaternary ammonium group disrupts the lipid bilayer, leading to increased membrane permeability and cell lysis. This property makes it effective as an antimicrobial agent. Additionally, the phenolic hydroxyl group can participate in hydrogen bonding and electrostatic interactions, further enhancing its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzalkonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Cetyltrimethylammonium bromide: Used as a surfactant and antimicrobial agent.
Chlorhexidine: A bisbiguanide compound with broad-spectrum antimicrobial activity.
Uniqueness
2-(2-Hydroxyphenyl)-N,N,N-trimethylethan-1-aminium bromide is unique due to the presence of the phenolic hydroxyl group, which imparts additional chemical reactivity and biological activity. This distinguishes it from other quaternary ammonium compounds that lack this functional group.
Eigenschaften
CAS-Nummer |
112308-32-4 |
|---|---|
Molekularformel |
C11H18BrNO |
Molekulargewicht |
260.17 g/mol |
IUPAC-Name |
2-(2-hydroxyphenyl)ethyl-trimethylazanium;bromide |
InChI |
InChI=1S/C11H17NO.BrH/c1-12(2,3)9-8-10-6-4-5-7-11(10)13;/h4-7H,8-9H2,1-3H3;1H |
InChI-Schlüssel |
UESFMKQOGGVAAS-UHFFFAOYSA-N |
Kanonische SMILES |
C[N+](C)(C)CCC1=CC=CC=C1O.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


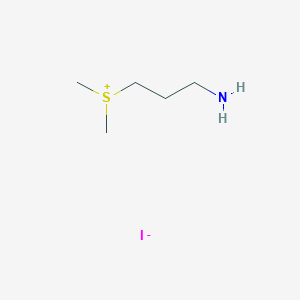
![1-(4-Bromophenyl)-2-[2-[2-(4-bromophenyl)-2-oxoethyl]sulfanylpyrimidin-4-yl]sulfanylethanone](/img/structure/B14313762.png)


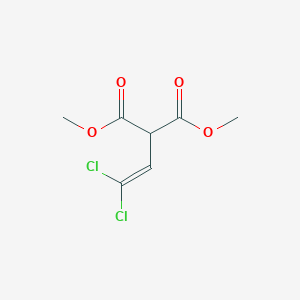
![4,4'-([1,1'-Biphenyl]-4,4'-diyl)bis(3-methyl-1,3-thiazole-2(3H)-thione)](/img/structure/B14313789.png)
![2,2-Dimethyl-2,3-dihydropyrano[2,3-b]carbazol-4(10H)-one](/img/structure/B14313795.png)
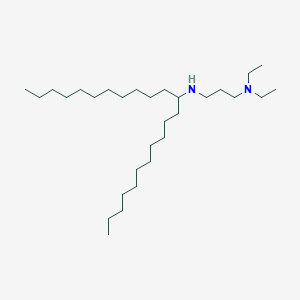

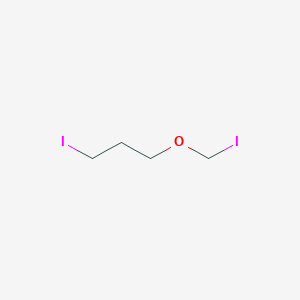
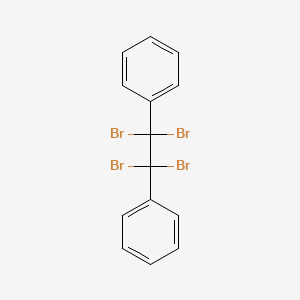

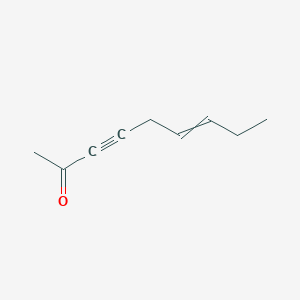
![5-Chloro-N-[2-(cyanomethyl)-4-methoxyphenyl]pentanamide](/img/structure/B14313825.png)
